molecular formula C17H26N2O4 B1532224 Tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate CAS No. 1097921-02-2

Tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate

Cat. No.: B1532224
CAS No.: 1097921-02-2
M. Wt: 322.4 g/mol
InChI Key: LOFCYCRPQLTJOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate is a chemical compound of significant interest in organic and medicinal chemistry research. It features a piperidine ring, a common structural motif in pharmaceuticals, which is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a cornerstone in modern synthetic chemistry, as it safeguards the secondary amine during reaction sequences and can be readily removed under mild acidic conditions to unveil the reactive amine functionality for further derivatization . This makes the compound an exceptionally versatile and valuable building block for the synthesis of more complex molecules. The structure also contains a 4-amino-3-methoxyphenoxy moiety, which suggests potential applications in the development of compounds targeting the central nervous system. Analogs of this compound, such as tert-butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate, have been documented in patent literature for their role in pharmaceutical development, underscoring the research value of this chemical class . Its primary research application is as a synthetic intermediate, facilitating the exploration of new chemical spaces and the discovery of novel biologically active compounds. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-17(2,3)23-16(20)19-9-7-12(8-10-19)22-13-5-6-14(18)15(11-13)21-4/h5-6,11-12H,7-10,18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFCYCRPQLTJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate is an organic compound with significant biological activity, particularly in pharmaceutical applications. Its molecular structure includes an oxazole ring, which contributes to its diverse biological properties. This article explores the compound's synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₂H₁₁NO₄
  • Molecular Weight : 233.22 g/mol
  • Functional Groups : The compound features a carboxylate group and a hydroxyphenyl substituent, enhancing its reactivity and biological potential.

Synthesis

The synthesis of ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Utilizing carboxylic acid derivatives and aryl compounds.
  • Cyclization : Forming the oxazole ring through cyclodehydration methods.

Biological Activities

Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary studies indicate cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains.
  • Anti-inflammatory Effects : It may reduce inflammation in biological systems.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorCytotoxicity against cancer cell lines
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryPotential reduction in inflammatory markers

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies have evaluated the antiproliferative effects of ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate on human cancer cell lines using MTT assays. Results indicated significant inhibition of cell viability at specific concentrations, suggesting potential as an anticancer agent.
  • Antimicrobial Testing : The compound was tested against various bacterial strains, demonstrating notable activity. For instance, it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for conventional antibiotics.
  • Mechanism of Action : Research suggests that the biological activity may be attributed to the compound's ability to interfere with cellular processes such as DNA replication and protein synthesis, though further studies are needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

Key Compounds:

tert-Butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate (2b) Substituent: 4-Bromobenzyloxy group. Key Features: The bromine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Increased molecular weight (MW: ~383.3 g/mol) compared to the target compound. Lower polarity due to the absence of amino groups .

tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b)

  • Substituent : 4-Methylpentyl chain.
  • Key Features : Alkyl chain increases lipophilicity (logP ~4.2), improving membrane permeability but reducing aqueous solubility. Synthesized via Boc protection of 4-(4-methylpentyl)piperidine with di-tert-butyl carbonate (86% yield) .

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) Substituent: Pyridin-3-yl and amino groups. Basic amino group enhances solubility in acidic conditions. Safety data indicate handling precautions (e.g., respiratory protection) due to uncharacterized toxicity .

tert-Butyl 4-(6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate Substituent: Benzodiazolyl group. Demonstrated utility in optimizing inhibitors for 8-oxo-guanine DNA glycosylase .

tert-Butyl 4-(4-methylphenyl)piperidine-1-carboxylate Substituent: 4-Methylphenyl group. Key Features: Hydrophobic substituent elevates logP (~3.8), favoring lipid bilayer penetration. Limited ecological and toxicity data available; recommended for research use only .

Preparation Methods

Boc Protection of Piperidine

The starting point involves Boc-protection of 4-hydroxymethylpiperidine to generate tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. This is typically achieved by treating 4-hydroxymethylpiperidine with di-tert-butyl dicarbonate (Boc2O) under basic conditions, yielding the Boc-protected intermediate (denoted as compound V in literature).

Activation and Coupling with Phenol Derivative

The hydroxymethyl group on the Boc-protected piperidine is converted into a good leaving group such as a tosylate or mesylate (compounds VIa or VIb) by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base. This activated intermediate undergoes nucleophilic substitution with a phenol derivative bearing the 4-amino-3-methoxy substitution pattern, typically in the presence of cesium carbonate as a base, to form the ether linkage (compound VII).

Deprotection and Functionalization

Subsequent acidic deprotection removes the Boc group to yield the free amine (compound VIII). This intermediate can be further functionalized by reductive amination or amide coupling to install additional substituents if desired, but for the target compound, the free amine is retained.

Example Synthetic Scheme Summary (Based on Analogous Piperidine Derivative Preparation)

Step Reaction Type Reagents/Conditions Product Description
1 Boc Protection 4-Hydroxymethylpiperidine + Boc2O, base tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (V)
2 Activation Tosyl chloride or mesyl chloride, base Tosylate or mesylate intermediate (VIa or VIb)
3 Nucleophilic Substitution Phenol derivative (4-amino-3-methoxyphenol), Cs2CO3 tert-butyl 4-(4-amino-3-methoxyphenoxy)methyl)piperidine-1-carboxylate (VII)
4 Boc Deprotection Acidic conditions (e.g., TFA) 4-(4-amino-3-methoxyphenoxy)piperidine (VIII)

Research Findings and Optimization Notes

  • The Boc group provides protection for the piperidine nitrogen, allowing selective reactions at the hydroxymethyl position without affecting the amine functionality.
  • Activation of the hydroxymethyl group as a tosylate or mesylate is crucial for efficient nucleophilic substitution with the phenol derivative.
  • Cesium carbonate is preferred as a base in the substitution step due to its high solubility and strong basicity, facilitating the formation of the phenoxy ether.
  • The phenol derivative must be carefully prepared or sourced with the 4-amino-3-methoxy substitution to ensure the desired substitution pattern on the aromatic ring.
  • Deprotection under acidic conditions (e.g., trifluoroacetic acid) cleanly removes the Boc group without affecting the ether linkage or amino substituents.
  • Purification typically involves chromatographic techniques to isolate the target compound with high purity.

Comparative Data from Piperidine Derivative Syntheses

Research on related piperidine derivatives, such as those targeting MenA enzyme inhibition in Mycobacterium tuberculosis, reveals similar synthetic strategies involving Boc protection, ether formation, and reductive amination steps. These studies confirm the robustness of the synthetic approach for preparing complex piperidine-based molecules with phenoxy substituents.

Summary Table of Key Preparation Steps

Step No. Intermediate Key Reaction Reagents/Conditions Purpose
1 V Boc Protection Boc2O, base Protect piperidine nitrogen
2 VIa/VIb Tosylation/Mesylation Tosyl chloride or mesyl chloride, base Activate hydroxymethyl group
3 VII Nucleophilic Substitution 4-amino-3-methoxyphenol, Cs2CO3 Form phenoxy ether linkage
4 VIII Boc Deprotection Acid (e.g., TFA) Remove Boc protecting group

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step protocols starting from piperidine derivatives. Key steps include:
  • Alkylation/arylation : Introduction of the 4-amino-3-methoxyphenoxy group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) under inert conditions .
  • Protection/deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen, followed by acidic deprotection (e.g., TFA or HCl in dioxane) .
  • Purification : Column chromatography or recrystallization to isolate the product. Optimization may involve adjusting solvent polarity (e.g., hexane/ethyl acetate gradients) or reaction temperatures .
  • Yield Improvement : Catalytic systems (e.g., Pd catalysts for coupling) and stoichiometric control of reagents (e.g., 1.2–1.5 equivalents of aryl halides) reduce side reactions .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if airborne particulates are generated .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust or vapors .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent dispersion .
  • First Aid : For eye exposure, rinse with water for 15 minutes; for skin contact, wash with soap and water .

Q. How can the purity and identity of this compound be validated?

  • Methodological Answer :
  • Analytical Techniques :
  • HPLC/LC-MS : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • NMR Spectroscopy : Confirm structure via 1H^1H- and 13C^{13}C-NMR, focusing on characteristic peaks (e.g., Boc group at δ ~1.4 ppm for tert-butyl) .
  • Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :
  • Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane mixtures) .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELX programs (e.g., SHELXL for refinement) analyze diffraction data, with R-factors <5% indicating high accuracy .
  • Challenges : Disordered tert-butyl or methoxy groups may require constraints (ISOR/DFIX commands) during refinement .

Q. What strategies address regioselectivity challenges during functionalization of the piperidine ring?

  • Methodological Answer :
  • Directing Groups : Temporarily install groups (e.g., sulfonamides) to steer electrophilic substitutions to specific positions .
  • Transition Metal Catalysis : Use Pd or Cu catalysts to control cross-coupling sites (e.g., selective C-H activation at the 4-position of piperidine) .
  • Computational Modeling : DFT calculations (e.g., Gaussian09) predict reactive sites by mapping electron density and frontier molecular orbitals .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be reconciled for structurally similar analogs?

  • Methodological Answer :
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria of the Boc group) by acquiring spectra at 25°C and −40°C .
  • 2D Experiments : Use 1H^1H-13C^{13}C HSQC and COSY to assign overlapping signals and verify coupling networks .
  • Crystallographic Validation : Cross-check NMR assignments with X-ray-derived bond angles and torsional conformations .

Q. What pharmacological profiling methods are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer :
  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC50_{50} values against target enzymes (e.g., kinases) using fluorescence-based assays .
  • Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS after incubating with HEK293 or HepG2 cells .
  • In Silico Studies :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., GPCRs) .
  • ADMET Prediction : SwissADME or pkCSM models assess pharmacokinetic properties (e.g., LogP, CYP inhibition) .

Data Contradiction and Resolution

Q. How should researchers interpret discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for this compound?

  • Methodological Answer :
  • Replication : Repeat reactions using identical conditions (solvent purity, catalyst batch) to rule out procedural variability .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., de-Boc derivatives) that may reduce yields .
  • Kinetic Studies : Monitor reaction progress via in situ IR or Raman spectroscopy to optimize reaction times .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate

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